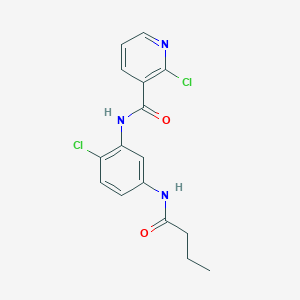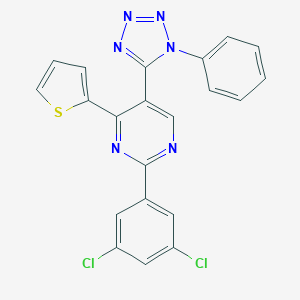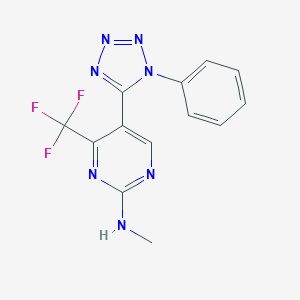![molecular formula C13H11N3O3 B258226 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether](/img/structure/B258226.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring, followed by further functionalization to introduce the methoxy and methyl groups on the pyridine ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of renewable starting materials and environmentally friendly solvents is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan-containing compound with different functional groups and applications.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Contains a similar oxadiazole ring but with different substituents and biological activities.
Uniqueness
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is unique due to its specific combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11N3O3/c1-8-5-6-9(12(14-8)17-2)11-15-13(19-16-11)10-4-3-7-18-10/h3-7H,1-2H3 |
InChI Key |
CWWOHKJSFMAKHS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)


![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)

